molecular formula C22H25ClN2O2 B11510526 2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone

2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone

Cat. No.: B11510526
M. Wt: 384.9 g/mol
InChI Key: BPYUKSSYTFMAAD-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydroazepinyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the azepine ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

2-(4-chloro-N-(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)anilino)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C22H25ClN2O2/c1-16-3-12-22(24-14-13-16)25(19-8-6-18(23)7-9-19)15-21(26)17-4-10-20(27-2)11-5-17/h4-11,16H,3,12-15H2,1-2H3

InChI Key

BPYUKSSYTFMAAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NCC1)N(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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